Glu-urea-Glu-NHS ester
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Overview
Description
Glu-urea-Glu-N-hydroxysuccinamide ester is a compound that serves as a pharmacophore for conjugation to prostate-specific membrane antigen inhibitors . This compound is an activated N-hydroxysuccinamide ester derivative of Glu-urea-Glu, which is used in various scientific research applications, particularly in the field of prostate cancer imaging and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-urea-Glu-N-hydroxysuccinamide ester involves the reaction of Glu-urea-Glu with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide . The reaction is typically carried out in an organic solvent like dimethylformamide or dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of Glu-urea-Glu-N-hydroxysuccinamide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Glu-urea-Glu-N-hydroxysuccinamide ester undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions with Glu-urea-Glu-N-hydroxysuccinamide ester.
Major Products
The major products formed from the reactions of Glu-urea-Glu-N-hydroxysuccinamide ester include amide derivatives when reacted with amines and the hydrolysis products Glu-urea-Glu and N-hydroxysuccinimide .
Scientific Research Applications
Glu-urea-Glu-N-hydroxysuccinamide ester has several scientific research applications, including:
Prostate Cancer Imaging: It is used as a pharmacophore for the development of radiolabeled inhibitors targeting prostate-specific membrane antigen, which is highly expressed in prostate cancer cells.
Bioconjugation: It is employed in the bioconjugation of proteins and peptides for various biochemical assays and diagnostic applications.
Mechanism of Action
The mechanism of action of Glu-urea-Glu-N-hydroxysuccinamide ester involves its conjugation to prostate-specific membrane antigen inhibitors. The N-hydroxysuccinimide ester group reacts with amine groups on the inhibitors, forming stable amide bonds. This conjugation enhances the binding affinity and specificity of the inhibitors to prostate-specific membrane antigen, facilitating targeted imaging and therapy of prostate cancer .
Comparison with Similar Compounds
Similar Compounds
Glu-urea-Lys-N-hydroxysuccinamide ester: Another compound used for prostate-specific membrane antigen targeting with similar applications in prostate cancer imaging and therapy.
Glu-urea-Glu: The parent compound of Glu-urea-Glu-N-hydroxysuccinamide ester, used in similar applications but without the activated ester group.
Uniqueness
Glu-urea-Glu-N-hydroxysuccinamide ester is unique due to its activated N-hydroxysuccinimide ester group, which allows for efficient conjugation to amine-containing molecules. This feature enhances its utility in bioconjugation and targeted drug delivery applications .
Properties
Molecular Formula |
C27H43N3O11 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-[[(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1 |
InChI Key |
RLHXPXLWGMDVAY-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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